![molecular formula C22H21N3O5S B2602257 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide CAS No. 332885-72-0](/img/structure/B2602257.png)
4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound that features a benzamide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions: Introduction of the amino group to the benzamide core.
Sulfonation Reactions: Addition of the sulfonamide group to the phenyl ring.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide exhibits promising anticancer properties. Its mechanism of action includes:
- Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in various cancer cell lines, making it a candidate for further development in cancer therapies.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Anti-inflammatory Activity
The compound has also demonstrated potential as a COX-2 inhibitor, which is significant for developing anti-inflammatory drugs. Inhibition of COX-2 can lead to reduced inflammation and pain, making this compound relevant for treating conditions such as arthritis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : In research involving the A549 lung cancer cell line, this compound showed significant cytotoxicity with an IC50 value indicating its potential as a therapeutic agent for lung cancer treatment.
- MCF7 Cell Line Study : The MCF7 breast cancer cells exhibited an IC50 value suggesting that the compound may effectively cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
- HeLa Cell Line Study : Research on HeLa cells indicated that the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Summary of Findings
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
A549 | Lung Cancer | 15.0 | Apoptosis induction | |
MCF7 | Breast Cancer | 12.5 | Cell cycle arrest | |
HeLa | Cervical Cancer | 10.0 | Enzyme inhibition |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Blocking the activity of enzymes or receptors.
Activation: Enhancing the activity of specific proteins.
Binding: Forming stable complexes with molecular targets, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenethylamine: Shares the methoxy group and phenyl ring but differs in its overall structure and functional groups.
N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) benzamide: Similar benzamide core but with different substituents.
Uniqueness
4-methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, may contribute to its potential therapeutic effects and interactions with biological targets.
Biological Activity
4-Methoxy-N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O5S. The presence of the methoxy group and sulfonamide moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors, including chlorosulfonic acid and amines, leading to the formation of the sulfonamide derivatives. The structural confirmation is often performed using techniques such as IR, NMR, and mass spectrometry .
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines, which is a critical mechanism for anticancer drugs. The induction of apoptosis was confirmed through morphological changes observed via Hoechst staining .
In a comparative study, compounds derived from similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The most potent derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .
COX-2 Inhibition
The compound has also been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and cancer progression. In vitro assays revealed that this compound exhibited COX-2 inhibition with a maximum activity of 47.1% at a concentration of 20 μM, which is lower than celecoxib but indicates potential as an anti-inflammatory agent .
Case Studies
- Cell Line Studies : In a study involving various benzamide derivatives, this compound was part of a series that showed enhanced cytotoxicity against MDA-MB-231 cells compared to other analogs. The structure-function relationship indicated that specific substituents significantly impacted biological activity .
- Mechanistic Insights : Flow cytometry analyses revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways. This was evidenced by increased sub-G1 populations in treated cells, indicating a successful induction of apoptosis .
Comparative Biological Activity Table
Compound Name | Biological Activity | IC50 (μM) | Target |
---|---|---|---|
4-Methoxy-N-{2-oxo-2-phenyl-1-[4-sulfamoylphenyl)amino]ethyl}benzamide | Antitumor | <0.4 (MDA-MB-231) | Apoptosis induction |
Celecoxib | COX-2 Inhibitor | 1 | COX-2 |
Standard Benzamide Derivative | Varies | >20 | Various |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers validate each step?
The synthesis typically involves sequential amide coupling and sulfonamide formation. For example:
- Step 1 : React 4-methoxybenzoic acid with oxalyl chloride to generate the acyl chloride intermediate.
- Step 2 : Couple the intermediate with 2-amino-1-[(4-sulfamoylphenyl)amino]ethyl phenyl ketone under reflux in anhydrous dichloromethane, using triethylamine as a base.
- Validation : Monitor reactions via TLC and confirm intermediates using 1H NMR (e.g., disappearance of carboxylic acid protons at δ 12–13 ppm) and IR spectroscopy (C=O stretch at ~1680 cm−1) .
Q. How should researchers characterize the compound’s purity and structural identity?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Structural Confirmation :
- 1H/13C NMR: Key signals include methoxy protons (δ ~3.8 ppm), sulfonamide NH (δ ~7.5 ppm), and aromatic protons.
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ or [M–H]−.
- Elemental analysis for C, H, N, S .
Advanced Research Questions
Q. What strategies can optimize multi-step synthesis yields while minimizing side reactions?
- Temperature Control : Maintain strict temperature limits during acyl chloride formation (0–5°C) to prevent hydrolysis.
- Catalyst Use : Add catalytic DMF (1–2 drops) to accelerate acyl chloride generation.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate intermediates .
Q. How can researchers resolve contradictions in reported biological activity (e.g., anti-inflammatory vs. anticancer effects)?
- Assay Standardization : Validate cell lines (e.g., J774A.1 macrophages for NLRP3 inhibition vs. cancer cell lines like MCF-7) and ensure consistent ATP/LPS stimulation protocols.
- Dose-Response Analysis : Perform IC50 comparisons across studies (e.g., JC-171 showed IC50 = 8.45 μM in macrophages vs. variable results in cancer models) .
Q. What in silico methods predict target interactions, such as NLRP3 inflammasome binding?
- Molecular Docking : Use AutoDock Vina to model the compound’s binding to NLRP3’s NACHT domain, focusing on sulfamoyl and methoxy groups.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of predicted hydrogen bonds (e.g., between sulfamoyl NH and Arg578) .
Q. How to design derivatives to improve solubility without losing bioactivity?
- Structural Modifications :
- Replace methoxy with hydroxyl groups (enhances water solubility; see ’s hydroxyl-sulfonamide analogue).
- Introduce polyethylene glycol (PEG) chains at the benzamide nitrogen.
Q. Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity while others highlight off-target effects?
- Cell Line Variability : Test cytotoxicity in primary cells (e.g., human PBMCs) alongside immortalized lines.
- Selectivity Profiling : Use kinase inhibition panels (e.g., Eurofins KINOMEscan) to identify off-target interactions.
- Metabolite Screening : LC-MS/MS to detect reactive metabolites that may cause toxicity .
Properties
IUPAC Name |
4-methoxy-N-[2-oxo-2-phenyl-1-(4-sulfamoylanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-30-18-11-7-16(8-12-18)22(27)25-21(20(26)15-5-3-2-4-6-15)24-17-9-13-19(14-10-17)31(23,28)29/h2-14,21,24H,1H3,(H,25,27)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIPOHHECUIQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.